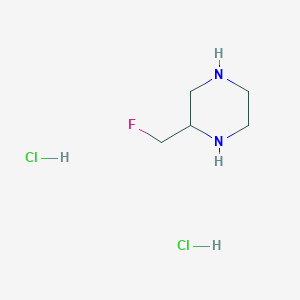
Dihidrocloruro de 2-(Fluorometil)piperazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Fluoromethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C5H13Cl2FN2 and a molecular weight of 191.08 g/mol . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is commonly used in pharmaceutical research and development due to its unique chemical properties.
Aplicaciones Científicas De Investigación
2-(Fluoromethyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Métodos De Preparación
The synthesis of 2-(Fluoromethyl)piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the reaction of bis(dichloroethyl)amine with aniline in a high-boiling solvent . Industrial production methods often involve the use of advanced synthetic techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
2-(Fluoromethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 2-(Fluoromethyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom can form strong bonds with various biological molecules, affecting their function. This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
2-(Fluoromethyl)piperazine dihydrochloride is unique due to its fluorine atom, which imparts distinct chemical properties. Similar compounds include:
Piperazine: A basic nitrogen heterocycle used in various pharmaceuticals.
2-Fluoromethylbenzothiazole: Another fluorinated compound with different applications.
2-Fluoromethyl-acrylic acid ethyl ester: Used in organic synthesis.
These compounds share some similarities but differ in their specific applications and chemical properties.
Propiedades
Número CAS |
116163-30-5 |
|---|---|
Fórmula molecular |
C5H12ClFN2 |
Peso molecular |
154.61 g/mol |
Nombre IUPAC |
2-(fluoromethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C5H11FN2.ClH/c6-3-5-4-7-1-2-8-5;/h5,7-8H,1-4H2;1H |
Clave InChI |
LYQRQOUJEWZZIY-UHFFFAOYSA-N |
SMILES |
C1CNC(CN1)CF.Cl.Cl |
SMILES canónico |
C1CNC(CN1)CF.Cl |
Sinónimos |
2-(FLUOROMETHYL)PIPERAZINE DIHYDROCHLORIDE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













